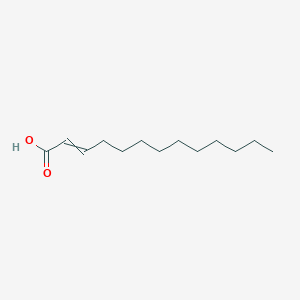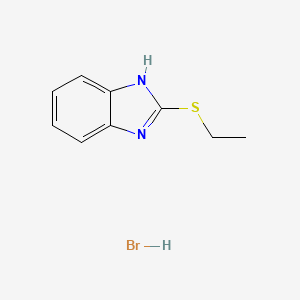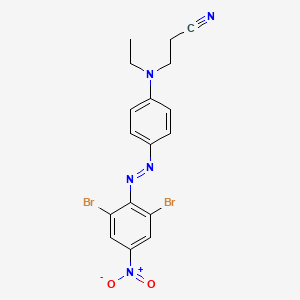
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a propenyl group, making it a valuable tool in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 2-(2-propenyl)-1,1-diMethylethyl alcohol. This reaction is often carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or hydrazines are employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of catalysts and polymers, enhancing material properties and performance.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active pyrrolidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The propenyl group may also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester
- 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, ethyl ester
- 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, propyl ester
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This compound’s structure allows for selective reactivity and interactions, making it a valuable tool in various scientific applications.
Properties
CAS No. |
144688-83-5 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30064 |
Synonyms |
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)

